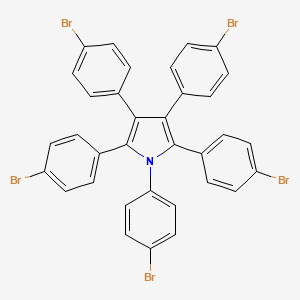
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is a complex organic compound characterized by the presence of five bromophenyl groups attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole typically involves the reaction of pyrrole with bromobenzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyrrole is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation and reduction reactions can produce pyrrole oxides or dihydropyrroles, respectively.
科学研究应用
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
作用机制
The mechanism of action of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole involves its interaction with molecular targets and pathways within a system. The bromophenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s behavior and reactivity. Additionally, the pyrrole ring can act as a site for electron donation or acceptance, affecting the compound’s electronic properties and reactivity.
相似化合物的比较
- 1,2,3,4,5-Pentakis(4-chlorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-fluorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-methylphenyl)-1h-pyrrole
Comparison: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications. Additionally, the size and electronegativity of bromine atoms can affect the compound’s overall stability and solubility.
属性
分子式 |
C34H20Br5N |
|---|---|
分子量 |
842.0 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentakis(4-bromophenyl)pyrrole |
InChI |
InChI=1S/C34H20Br5N/c35-25-9-1-21(2-10-25)31-32(22-3-11-26(36)12-4-22)34(24-7-15-28(38)16-8-24)40(30-19-17-29(39)18-20-30)33(31)23-5-13-27(37)14-6-23/h1-20H |
InChI 键 |
UNRAGFJZADIWNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


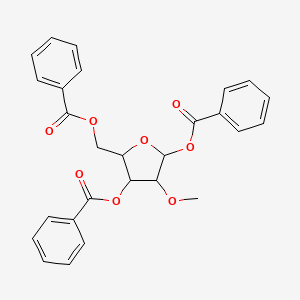
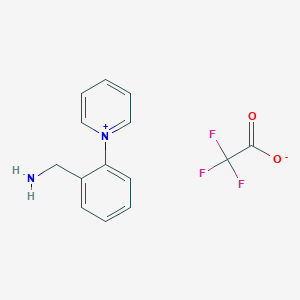

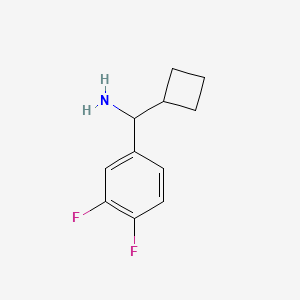
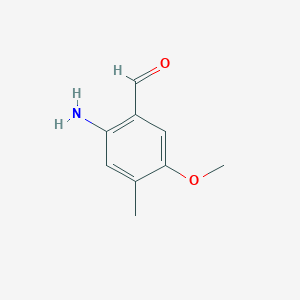


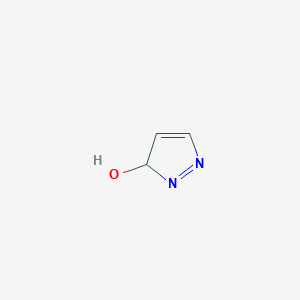

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
